Oosponol

Description

This compound has been reported in Gloeophyllum striatum and Gloeophyllum abietinum with data available.

dopamine beta-hydroxylase inhibitor showing hypotensive effects; structure

Structure

3D Structure

Properties

CAS No. |

146-04-3 |

|---|---|

Molecular Formula |

C11H8O5 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

8-hydroxy-4-(2-hydroxyacetyl)isochromen-1-one |

InChI |

InChI=1S/C11H8O5/c12-4-9(14)7-5-16-11(15)10-6(7)2-1-3-8(10)13/h1-3,5,12-13H,4H2 |

InChI Key |

WRIZJEREXIDJCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)OC=C2C(=O)CO |

Appearance |

Solid powder |

Other CAS No. |

146-04-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oosponol; Lenzitin; |

Origin of Product |

United States |

Foundational & Exploratory

Oosponol from Gloeophyllum striatum: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

November 25, 2025

Abstract

This document provides a comprehensive overview of the discovery, isolation, and biological activity of Oosponol, a secondary metabolite produced by the brown-rot fungus Gloeophyllum striatum. This compound has been identified as a potent inhibitor of the enzyme dopamine β-hydroxylase, indicating its potential as a modulator of the catecholamine biosynthesis pathway. This whitepaper consolidates the available scientific information, presenting it in a structured format for researchers and professionals in the fields of natural product chemistry, mycology, and pharmacology. While the initial discovery has been documented, this paper also highlights the absence of a detailed, publicly available experimental protocol for the isolation of this compound from Gloeophyllum striatum and comprehensive quantitative data regarding its production.

Introduction

Gloeophyllum striatum is a species of brown-rot fungus known for its ability to degrade wood. Beyond its ecological role, this fungus has been identified as a source of bioactive secondary metabolites. Among these is this compound, an isocoumarin derivative that has garnered scientific interest due to its inhibitory effect on a key enzyme in human physiology.

In 1972, a team of researchers led by Hamao Umezawa reported the discovery of a dopamine β-hydroxylase inhibitor produced by Gloeophyllum striatum.[1] This compound was subsequently isolated and identified as this compound.[1] Dopamine β-hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine. Its inhibition can have significant physiological effects, suggesting potential therapeutic applications for compounds like this compound.

This technical guide aims to provide an in-depth summary of the current knowledge surrounding the discovery and isolation of this compound from Gloeophyllum striatum, its mechanism of action as a dopamine β-hydroxylase inhibitor, and to present the available information in a clear and accessible format for the scientific community.

Discovery and Initial Characterization

The initial discovery of this compound from Gloeophyllum striatum was the result of a screening program for microbial products with inhibitory activity against dopamine β-hydroxylase.[1] The producing organism was identified as Gloeophyllum striatum. The active compound was isolated from the culture broth and its chemical structure was determined to be identical to that of this compound, a compound that had been previously isolated from other fungal sources. The inhibition of dopamine β-hydroxylase by this compound was found to be competitive with respect to the substrate tyramine and non-competitive with respect to the cofactor ascorbic acid.[1] This initial study also noted that the inhibitor exhibited a hypotensive effect in experimental models.[1]

Experimental Protocols

A detailed, step-by-step experimental protocol for the cultivation of Gloeophyllum striatum and the subsequent extraction, purification, and characterization of this compound is not explicitly available in the readily accessible scientific literature. The original discovery announcement by Umezawa and colleagues in 1972 lacks the granular experimental details that would be required to replicate the isolation process.

However, based on general methodologies for the isolation of fungal secondary metabolites, a plausible workflow can be inferred.

General Experimental Workflow for Fungal Metabolite Isolation

The following diagram outlines a generalized workflow that would likely be employed for the isolation of a compound like this compound from a fungal culture.

Caption: A generalized workflow for the isolation and characterization of fungal secondary metabolites.

Quantitative Data

Comprehensive quantitative data, such as the fermentation titer of this compound from Gloeophyllum striatum, extraction yields, and final purity assessments, are not available in the reviewed scientific literature. To facilitate comparative studies and potential process optimization, such data would be invaluable. A standardized reporting table for such data is proposed below.

| Parameter | Value | Unit | Method of Determination | Reference |

| Fermentation Titer | Data not available | mg/L | HPLC, LC-MS | - |

| Extraction Yield (Crude) | Data not available | % w/w | Gravimetric | - |

| Purification Yield (Final) | Data not available | % w/w | Gravimetric | - |

| Purity of Isolated this compound | Data not available | % | HPLC, NMR | - |

| Molecular Weight | 220.19 | g/mol | Mass Spectrometry | Theoretical |

| UV-Vis λmax | Data not available | nm | UV-Vis Spectroscopy | - |

| ¹H NMR Chemical Shifts | Data not available | ppm | NMR Spectroscopy | - |

| ¹³C NMR Chemical Shifts | Data not available | ppm | NMR Spectroscopy | - |

Biological Activity and Signaling Pathway

The primary reported biological activity of this compound isolated from Gloeophyllum striatum is the inhibition of dopamine β-hydroxylase.[1] This enzyme is a copper-containing monooxygenase that catalyzes the final step in the biosynthesis of norepinephrine from dopamine.

Catecholamine Biosynthesis Pathway and Site of this compound Inhibition

The following diagram illustrates the catecholamine biosynthesis pathway, highlighting the enzymatic step inhibited by this compound.

Caption: The enzymatic conversion of L-Tyrosine to Epinephrine, with the inhibitory action of this compound on Dopamine β-Hydroxylase.

Conclusion and Future Directions

This compound, a metabolite from the fungus Gloeophyllum striatum, has been identified as a noteworthy inhibitor of dopamine β-hydroxylase. This activity positions it as a compound of interest for further investigation in the context of neurological and cardiovascular research. However, a significant gap exists in the publicly available literature concerning the detailed experimental procedures for its isolation from this specific fungal source, as well as comprehensive quantitative data on its production.

Future research should focus on:

-

Re-isolation and Full Characterization: A detailed study on the cultivation of Gloeophyllum striatum, followed by a complete, step-by-step protocol for the extraction, purification, and full spectroscopic characterization of this compound.

-

Quantitative Analysis: Determination of the production yield of this compound under various fermentation conditions to assess the feasibility of its larger-scale production.

-

Biosynthetic Pathway Elucidation: Investigation into the biosynthetic pathway of this compound in Gloeophyllum striatum could open avenues for synthetic biology approaches to enhance its production.

-

Pharmacological Evaluation: Further in-depth pharmacological studies are warranted to explore the therapeutic potential of this compound as a dopamine β-hydroxylase inhibitor.

The information compiled in this whitepaper serves as a foundational resource for the scientific community and underscores the need for further research to fully unlock the potential of this compound from Gloeophyllum striatum.

References

Oosponol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oosponol, a naturally occurring isocoumarin derivative, has garnered interest for its diverse biological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, formerly known as Lenzitin. It aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by consolidating available data on its chemical properties, synthesis, and biological implications. This document details its structural elucidation, stereochemical considerations, and presents available quantitative data in a structured format. Furthermore, it outlines experimental methodologies where accessible and explores its interactions with biological signaling pathways.

Chemical Structure and Properties

This compound is chemically identified as 8-hydroxy-4-(2-hydroxyacetyl)-1H-2-benzopyran-1-one. Its core structure is an isocoumarin ring system, which consists of a fused benzene and pyran-1-one ring. The molecule is substituted with a hydroxyl group at the C8 position and a glycolyl group (a hydroxyacetyl group) at the C4 position.

Chemical Identity:

| Property | Value |

| IUPAC Name | 8-hydroxy-4-(2-hydroxyacetyl)isochromen-1-one[1] |

| Synonyms | This compound, Lenzitin, 4-Glycolyl-8-hydroxyisocoumarin |

| CAS Number | 146-04-3[1] |

| Molecular Formula | C₁₁H₈O₅[1] |

| Molecular Weight | 220.18 g/mol [1] |

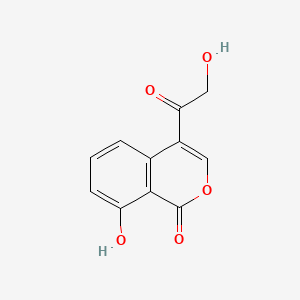

A 2D chemical structure of this compound is presented below:

Figure 1. 2D Chemical Structure of this compound.

Stereochemistry

The glycolyl substituent at the C4 position of the isocoumarin ring introduces a chiral center at the carbon atom bearing the secondary hydroxyl group. The presence of this stereocenter means that this compound can exist as a pair of enantiomers, (R)-Oosponol and (S)-Oosponol.

The absolute configuration of naturally occurring or synthetically produced this compound is a critical aspect of its chemical characterization and biological activity. However, detailed stereochemical studies, including the determination of the absolute configuration of this compound through methods like X-ray crystallography or chiral chromatography, are not extensively reported in the readily available scientific literature. One study on the synthesis of (-)-oospoglycol, a related compound, mentions achieving about 66% optical purity, suggesting that stereoselective synthesis or resolution of enantiomers is a relevant consideration for this class of compounds[2].

The Cahn-Ingold-Prelog (CIP) priority rules can be applied to assign the R/S configuration to the chiral center once the spatial arrangement of the atoms is known. The priority of the substituents attached to the chiral carbon would be assigned based on atomic number.

Synthesis

This compound has been synthesized from 8-hydroxyisocoumarin-4-carboxylic acid, also known as oospoic acid[2]. This suggests a synthetic route that involves the conversion of the carboxylic acid group at the C4 position into a glycolyl group.

A logical workflow for such a synthesis could be as follows:

Figure 2. A potential synthetic pathway for this compound.

Biological Activity

This compound has been reported to exhibit a range of biological activities, including antifungal and hypotensive effects.

Antifungal Activity

This compound has demonstrated strong antifungal activity against various fungi[3][4]. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal species are not consistently reported in the available literature.

Hypotensive Activity

This compound has been shown to have hypotensive effects and is known to be an inhibitor of dopamine β-hydroxylase[3].

Table 1: Hypotensive Effect of this compound in Spontaneously Hypertensive Rats [3]

| Dose (mg/kg, i.p.) | Initial Blood Pressure (mm Hg) | Post-treatment Blood Pressure (mm Hg) |

| 6.25 | 186 | 112 - 138 |

| 3.1 | 185 | 131 - 164 |

Mechanism of Action & Signaling Pathways

The precise mechanisms of action and the specific signaling pathways modulated by this compound are not yet fully elucidated. Its role as a dopamine β-hydroxylase inhibitor suggests an interaction with the noradrenergic system, which could explain its hypotensive effects[3]. Inhibition of this enzyme would lead to decreased production of norepinephrine from dopamine.

Some studies on related compounds, such as other coumarins, suggest potential involvement in various signaling pathways, including those related to inflammation and apoptosis. For instance, the natural coumarin osthole has been shown to induce apoptosis via the PI3K/Akt pathway in cancer cells[5]. While these findings provide potential avenues for investigation, direct evidence of this compound's impact on specific signaling cascades is limited.

A potential logical relationship for investigating the mechanism of this compound's antifungal activity could be as follows:

References

- 1. 8-Hydroxy-4-(2-hydroxyacetyl)-1H-2-benzopyran-1-one | C11H8O5 | CID 5324556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of this compound and oospoglycol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antifungal activity of this compound, oospolactone, phyllodulcin, hydrangenol, and some other related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Oosponol biosynthesis pathway in fungi

An In-Depth Technical Guide to the Oosporein Biosynthesis Pathway in Fungi

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the biosynthesis of Oosporein, a red 1,4-bibenzoquinone. The user's original query mentioned "Oosponol," which is an isocoumarin derivative whose biosynthesis was studied in earlier literature (e.g., in Oospora astringenes).[1][2][3] Due to the extensive and recent elucidation of the genetic and molecular basis of Oosporein production, this guide details its well-characterized pathway to meet the technical depth requested.

Introduction

Oosporein is a fungal secondary metabolite, first identified in the 1960s, known for its distinctive red color and a range of biological activities, including antibiotic, antifungal, and insecticidal properties.[4][5][6] It is produced by various ascomycete fungi, notably the entomopathogen Beauveria bassiana and the endophytic fungus Chaetomium cupreum.[4][7] The biosynthesis of oosporein is orchestrated by a dedicated gene cluster that encodes a polyketide synthase (PKS) and a series of tailoring enzymes.[4][8] Understanding this pathway is crucial for harnessing its bioactive potential and for comprehending its role in fungal ecology and pathogenesis, particularly in fungus-insect interactions where it acts to evade the host immune system.[4][6] This document provides a comprehensive overview of the oosporein biosynthetic pathway, its genetic regulation, quantitative production data, and the experimental protocols used for its study.

Core Biosynthetic Pathway

The biosynthesis of oosporein in Beauveria bassiana begins with the formation of a polyketide precursor, which undergoes a series of enzymatic modifications including hydroxylation, oxidation, and dimerization. The pathway is initiated by a non-reducing polyketide synthase (NR-PKS).

The key steps are as follows:

-

Orsellinic Acid (OA) Synthesis : The pathway is initiated by the polyketide synthase Oosporein Synthase 1 (OpS1), which synthesizes the foundational precursor, orsellinic acid (OA).[4]

-

First Hydroxylation : The hydroxylase OpS4 adds a hydroxyl group to orsellinic acid to produce 6-methyl-1,2,4-benzenetriol.[6]

-

Oxidation : The intermediate is then oxidized to 6-methyl-1,2,4,5-benzenetetrol. This step is catalyzed by the cupin-family dioxygenase, OpS7.[4][6]

-

Dimerization : Finally, two molecules of 6-methyl-1,2,4,5-benzenetetrol are dimerized to form the final product, oosporein. This reaction is catalyzed by the catalase OpS5.[4][5]

An alternative non-enzymatic pathway can lead to the formation of 5,5′-dideoxy-oosporein from the benzenetriol intermediate.[4][8]

The Oosporein Biosynthetic Gene Cluster (OpS)

The enzymes responsible for oosporein production are encoded by a physically clustered set of genes, termed the OpS cluster.[9] In Beauveria bassiana, this cluster contains seven genes, designated OpS1 through OpS7.[6]

| Gene | Predicted Function | Role in Pathway |

| OpS1 | Polyketide Synthase (PKS) | Synthesizes the orsellinic acid precursor.[4] |

| OpS2 | Major Facilitator Superfamily (MFS) Transporter | Putative transporter; its deletion surprisingly increases oosporein production.[4] |

| OpS3 | Transcription Factor (Gal4-like) | Positive regulator of the OpS gene cluster.[5] |

| OpS4 | FAD-dependent monooxygenase | Catalyzes the hydroxylation of orsellinic acid.[4] |

| OpS5 | Catalase | Catalyzes the final dimerization step to form oosporein.[4] |

| OpS6 | Ankyrin repeat domain protein | Function not yet fully elucidated. |

| OpS7 | Dioxygenase (Cupin family) | Catalyzes the oxidation of the benzenetriol intermediate.[4] |

graph G { layout=neato; graph [fontname="Arial", label="Oosporein (OpS) Gene Cluster in B. bassiana", labelloc=t, fontsize=14]; node [shape=box, style="filled, rounded", fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=none];OpS1 [pos="0,0!", label="OpS1 (PKS)", fillcolor="#EA4335"]; OpS2 [pos="2,0!", label="OpS2 (Transporter)", fillcolor="#4285F4"]; OpS3 [pos="4,0!", label="OpS3 (TF)", fillcolor="#34A853"]; OpS4 [pos="6,0!", label="OpS4 (Hydroxylase)", fillcolor="#FBBC05"]; OpS5 [pos="8,0!", label="OpS5 (Catalase)", fillcolor="#FBBC05"]; OpS6 [pos="10,0!", label="OpS6 (Ankyrin)", fillcolor="#5F6368"]; OpS7 [pos="12,0!", label="OpS7 (Dioxygenase)", fillcolor="#FBBC05"];

// Connect genes to represent clustering OpS1 -- OpS2 -- OpS3 -- OpS4 -- OpS5 -- OpS6 -- OpS7; }

Regulation of Oosporein Biosynthesis

The expression of the OpS gene cluster is tightly controlled by a dedicated transcription factor within the cluster, OpS3, which acts as a positive regulator.[4][8] A further layer of regulation is provided by an upstream zinc finger transcription factor, BbSmr1, which acts as a negative regulator.

-

Positive Regulation : The Gal4-like transcription factor OpS3 is essential for the transcription of the other OpS genes. Deletion of OpS3 abolishes oosporein production.[9]

-

Negative Regulation : The transcription factor BbSmr1 acts as an upstream repressor. It negatively regulates the expression of OpS3. Deletion of Bbsmr1 leads to the de-repression of OpS3, resulting in constitutive and elevated oosporein production.[9][10]

Quantitative Data

Oosporein production varies significantly depending on the fungal strain, genetic modifications, and culture conditions.

Table 1: Oosporein Production in B. bassiana Strains

| Strain | Genotype | Oosporein Concentration (μg/mL) | Reference |

| Wild-Type (WT) | Standard | 31.34 ± 4.41 | [4] |

| ΔOpS2 | OpS2 gene deletion | 48.71 ± 8.16 | [4] |

Table 2: Oosporein Production in B. brongniartii

| Culture Condition | Maximum Oosporein Concentration | Incubation Time | Reference |

| Submerged Batch Reactors | 270 mg/L | 4 days | [11] |

| Sterilised Barley Kernels | 2.0 - 3.2 mg/kg | 14 days | [11] |

| Infected Cockchafer Larvae | 0.23 mg per larva | - | [11] |

Table 3: Effect of Oosporein on Insect Host (G. mellonella)

| Parameter | Observation | Implication | Reference |

| Fungal Virulence | Deletion of OpS1 (no oosporein) delays insect mortality. | Oosporein is required for full fungal virulence. | [4] |

| Host Immunity | Oosporein injection reduces haemocyte (immune cell) density. | Oosporein suppresses the host's cellular immune response. | [12] |

Experimental Protocols

The elucidation of the oosporein pathway has relied on a combination of genetic, analytical, and biological techniques.

Gene Knockout via Homologous Recombination

This method is used to determine gene function by creating targeted deletion mutants.

-

Construct Assembly : A gene replacement cassette is constructed. This typically includes a selectable marker (e.g., an antibiotic resistance gene like geneticin) flanked by DNA sequences homologous to the regions directly upstream (5' flank) and downstream (3' flank) of the target gene (e.g., OpS1). Flank sizes are typically >1 kb.

-

Transformation : The replacement cassette is introduced into fungal protoplasts. Agrobacterium tumefaciens-mediated transformation (ATMT) is a commonly used method for B. bassiana.[13]

-

Selection : Transformed fungi are grown on a selective medium containing the corresponding antibiotic. Only fungi that have successfully integrated the cassette will survive.

-

Screening and Verification : Putative mutants are screened by PCR using primers designed to bind outside the flanking regions and within the resistance cassette. A successful homologous recombination event will yield a PCR product of a different size than the wild-type gene.[14] Further verification is performed using Southern blotting or qPCR to confirm single-copy insertion and absence of the target gene.

Oosporein Extraction and Quantification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive method for detecting and quantifying secondary metabolites.

-

Sample Preparation : Fungal cultures are grown in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) for several days. The culture is then filtered to separate the mycelium from the filtrate. The filtrate is typically acidified and extracted with an organic solvent like ethyl acetate.[11]

-

Solvent Evaporation and Reconstitution : The organic extract is dried under vacuum. The resulting residue is redissolved in a solvent suitable for injection, such as methanol.[11]

-

LC-MS/MS Analysis : The sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer.[11][15]

-

Chromatography : A C18 reverse-phase column is commonly used. A gradient of water and acetonitrile (often with a formic acid modifier) is used to separate the metabolites.

-

Detection : Oosporein can be monitored by UV detection (at ~287 nm) and quantified based on a standard curve.[16] Mass spectrometry provides confirmation of identity based on the specific mass-to-charge ratio (m/z) of the oosporein ion (e.g., m/z 305 for the [M-H]⁻ ion in negative mode).[11]

-

Insect Bioassay for Virulence Assessment

Insect bioassays are critical for determining the role of fungal metabolites in pathogenesis.

-

Fungal Spore Preparation : Fungal strains (wild-type, knockout mutant, and complemented strain) are cultured on agar plates until sporulation. Spores (conidia) are harvested and suspended in a sterile solution (e.g., 0.05% Tween-80). The concentration is adjusted to a standard level (e.g., 1 x 10⁷ conidia/mL) using a hemocytometer.

-

Insect Infection : A model insect, such as the greater wax moth (Galleria mellonella), is used. A specific volume of the spore suspension is injected into the hemocoel of each larva. A control group is injected with the sterile solution only.[12]

-

Mortality Monitoring : The insects are incubated under controlled conditions. Mortality is recorded daily over a period of 7-10 days.

-

Data Analysis : Survival curves for each group are generated using the Kaplan-Meier method, and statistical differences are analyzed using the log-rank test. This allows for a quantitative comparison of the virulence of each fungal strain.[5]

References

- 1. Studies on the metabolic products of Oospora astringenes. VII. Biogenesis of oospolactone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The synthesis of this compound and oospoglycol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Chinese Academy of Sciences [english.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. Fungal biosynthesis of the bibenzoquinone oosporein to evade insect immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulatory cascade and biological activity of Beauveria bassiana oosporein that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 13. An efficient visual screening of gene knockout mutants in the insect pathogenic fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

- 16. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite oosporein from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Oosponol: A Technical Deep Dive into its Mechanism of Action as a Dopamine Beta-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dopamine Beta-Hydroxylase and Its Inhibition

Dopamine beta-hydroxylase (DBH) is a copper-containing monooxygenase that plays a pivotal role in the biosynthesis of catecholamines.[1] It catalyzes the hydroxylation of dopamine to form norepinephrine, a critical neurotransmitter and hormone involved in the regulation of various physiological processes, including blood pressure, mood, and the 'fight-or-flight' response.[2] The inhibition of DBH presents a therapeutic strategy for conditions characterized by excessive sympathetic nervous system activity, such as hypertension and certain psychiatric disorders.[2] By blocking the conversion of dopamine to norepinephrine, DBH inhibitors can effectively reduce norepinephrine levels while potentially increasing dopamine levels, thereby modulating adrenergic and dopaminergic signaling.[2]

Oosponol: An Overview

This compound is a naturally occurring isocoumarin derivative. Its identification as a DBH inhibitor has positioned it as a compound of interest for its potential pharmacological effects, particularly its hypotensive properties.

Chemical Structure of this compound:

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of dopamine beta-hydroxylase. While the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) has not been definitively elucidated in the available literature, the consequence of this inhibition is a reduction in the biosynthesis of norepinephrine from its precursor, dopamine.

Impact on Catecholamine Biosynthesis Pathway

The inhibition of DBH by this compound directly intervenes in the catecholamine synthesis pathway. This pathway originates with the amino acid tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and epinephrine.

As depicted in Figure 2, this compound exerts its effect by inhibiting DBH, thereby blocking the conversion of dopamine to norepinephrine. This leads to a decrease in the levels of norepinephrine and, consequently, epinephrine. A secondary effect of this inhibition is the potential accumulation of dopamine, which can then be metabolized through alternative pathways or exert its own physiological effects.

Quantitative Data

Currently, there is a lack of publicly available in vitro data quantifying the inhibitory potency of this compound on dopamine beta-hydroxylase, such as its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). However, in vivo studies have demonstrated its physiological effects.

Table 1: In Vivo Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats

| Compound | Dose (mg/kg, i.p.) | Initial Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) |

| This compound | 6.25 | 186 | 112 - 138 |

| This compound | 3.1 | 185 | 131 - 164 |

Data from in vivo studies on spontaneously hypertensive rats.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides a detailed, generalized protocol for an in vitro dopamine beta-hydroxylase inhibition assay. This protocol can be adapted to specifically determine the IC50 and Ki values of this compound.

In Vitro Dopamine Beta-Hydroxylase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of purified dopamine beta-hydroxylase.

Materials:

-

Purified bovine adrenal dopamine beta-hydroxylase (DBH)

-

This compound

-

Dopamine hydrochloride (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Fumaric acid

-

N-ethylmaleimide

-

Iproniazid phosphate

-

Sodium acetate buffer (pH 5.0)

-

Perchloric acid

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions to be tested.

-

Prepare a reaction mixture containing sodium acetate buffer, catalase, fumaric acid, N-ethylmaleimide, and iproniazide phosphate.

-

Prepare a solution of ascorbic acid.

-

Prepare a solution of dopamine hydrochloride.

-

Prepare a solution of purified DBH in a suitable buffer.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the reaction mixture, the DBH enzyme solution, and the desired concentration of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the dopamine and ascorbic acid solutions.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a solution of perchloric acid.

-

Centrifuge the mixture to pellet the precipitated protein.

-

-

Quantification of Norepinephrine:

-

Analyze the supernatant for the concentration of norepinephrine produced using an HPLC system with electrochemical detection.

-

-

Data Analysis:

-

Calculate the percentage of DBH inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of the substrate (dopamine) at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots. This will also allow for the calculation of the Ki value.

-

Signaling Pathways and Logical Relationships

The inhibition of DBH by this compound has a cascading effect on adrenergic signaling. By reducing the synthesis of norepinephrine, this compound leads to decreased activation of adrenergic receptors (alpha and beta), which are G-protein coupled receptors that mediate the physiological effects of norepinephrine and epinephrine.

The logical relationship stemming from DBH inhibition is a decrease in sympathetic tone. This is the basis for the observed hypotensive effects of this compound.

Conclusion and Future Directions

This compound is a documented inhibitor of dopamine beta-hydroxylase, leading to a reduction in norepinephrine synthesis and subsequent hypotensive effects. While its potential as a pharmacological agent is evident, a significant gap exists in the quantitative characterization of its inhibitory activity. Future research should prioritize the determination of this compound's IC50 and Ki values for DBH inhibition and a detailed elucidation of its kinetic profile. Such data are essential for a comprehensive understanding of its mechanism of action and for guiding any potential drug development efforts. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these future investigations.

References

Oosponol: A Potent Inhibitor of Protein and RNA Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Oosponol, a natural isocoumarin derivative produced by the fungus Gloeophyllum abietinum, has demonstrated significant biological activity, including potent inhibition of both protein and RNA synthesis. This technical guide provides a comprehensive overview of the effects of this compound on these fundamental cellular processes, drawing from available scientific literature. While direct and extensive research on this compound's specific mechanisms remains limited, this document consolidates the existing knowledge, presents key quantitative data, and outlines detailed experimental protocols relevant to studying its effects. Furthermore, it explores the potential signaling pathways involved and provides a comparative context with other structurally related isocoumarin inhibitors. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential and molecular action of this compound.

Introduction

This compound, with the chemical structure 4-(hydroxyacetyl)-8-hydroxy-1H-2-benzopyran-1-one, is a secondary metabolite with known fungicidal, bactericidal, and phytotoxic properties. Emerging evidence has pointed towards a fundamental mechanism for its broad antibiotic activity: the potent inhibition of cellular protein and RNA synthesis[1]. Understanding the specifics of this inhibition is crucial for evaluating its potential as a therapeutic agent or as a tool for molecular biology research. This guide synthesizes the available data on this compound's effects, providing a framework for further investigation.

This compound's Effect on Protein Synthesis

This compound has been shown to be a strong inhibitor of protein synthesis[1]. While the precise molecular target within the translational machinery has not been definitively identified for this compound, studies on structurally similar isocoumarin compounds provide valuable insights into its potential mechanisms of action.

Proposed Mechanism of Action

Several isocoumarin derivatives are known to inhibit protein synthesis through direct interaction with components of the translational apparatus. Two notable examples are cladosporin and bactobolin A.

-

Cladosporin: This fungal metabolite specifically inhibits protein synthesis by targeting lysyl-tRNA synthetase[1][2]. This enzyme is responsible for attaching lysine to its corresponding tRNA, a critical step for the incorporation of lysine into nascent polypeptide chains. Inhibition of this enzyme leads to a depletion of charged lysyl-tRNA, thereby stalling protein synthesis. Given the structural similarities, it is plausible that this compound could act in a similar manner, targeting a specific aminoacyl-tRNA synthetase.

-

Bactobolin A: This antibiotic binds to a novel site on the 50S ribosomal subunit, displacing the P-site tRNA and thereby inhibiting translation[3][4]. This mechanism is distinct from many other ribosome-targeting antibiotics.

Based on these related compounds, this compound's inhibition of protein synthesis could potentially involve:

-

Inhibition of Aminoacyl-tRNA Synthetases: this compound may selectively inhibit one or more aminoacyl-tRNA synthetases, preventing the charging of tRNAs with their corresponding amino acids.

-

Direct Ribosome Inhibition: this compound could bind to the ribosome, either at the peptidyl transferase center or at an allosteric site, to interfere with key steps of translation such as initiation, elongation, or termination.

The following diagram illustrates the potential points of interference by this compound in the protein synthesis pathway, based on the mechanisms of related isocoumarins.

Figure 1: Potential inhibitory targets of this compound in protein synthesis.

Quantitative Data

A key study by Sonnenbichler et al. (1997) demonstrated that this compound strongly inhibits protein synthesis in target cells[1]. The following table summarizes the quantitative data from this study, showing a dose-dependent inhibition.

| Cell Type | This compound Concentration (µg/mL) | Protein Synthesis Inhibition (%) |

| HeLa Cells | 10 | ~50% |

| 50 | ~85% | |

| Ascites Cells | 10 | ~45% |

| 50 | ~80% |

Table 1: Effect of this compound on Protein Synthesis in Different Cell Lines. Data extracted from Sonnenbichler J, et al. (1997)[1].

This compound's Effect on RNA Synthesis

In addition to its impact on protein synthesis, this compound has been identified as a potent inhibitor of RNA synthesis[1]. The inhibition of transcription can have profound effects on cellular function and viability.

Proposed Mechanism of Action

The precise mechanism by which this compound inhibits RNA synthesis has not been elucidated. Potential mechanisms could involve:

-

Direct Inhibition of RNA Polymerases: this compound might directly bind to and inhibit the activity of RNA polymerases, preventing the transcription of DNA into RNA.

-

Interference with Transcription Factors: It could disrupt the binding of essential transcription factors to DNA, thereby preventing the initiation of transcription.

-

DNA Intercalation: Although less common for isocoumarins, some small molecules can intercalate into the DNA double helix, physically obstructing the progression of RNA polymerase.

Further research is required to pinpoint the exact molecular target of this compound within the transcriptional machinery. The workflow for investigating RNA synthesis inhibition is depicted below.

Figure 2: Workflow for assessing this compound's effect on RNA synthesis.

Quantitative Data

The study by Sonnenbichler et al. (1997) also provided quantitative data on the inhibition of RNA synthesis by this compound[1]. The results, summarized in the table below, indicate a significant dose-dependent inhibitory effect.

| Cell Type | This compound Concentration (µg/mL) | RNA Synthesis Inhibition (%) |

| HeLa Cells | 10 | ~60% |

| 50 | ~90% | |

| Ascites Cells | 10 | ~55% |

| 50 | ~85% |

Table 2: Effect of this compound on RNA Synthesis in Different Cell Lines. Data extracted from Sonnenbichler J, et al. (1997)[1].

Experimental Protocols

The following are detailed experimental protocols adapted from methodologies commonly used to assess protein and RNA synthesis, and are based on the likely methods used in the foundational study by Sonnenbichler et al. (1997)[1].

Protein Synthesis Inhibition Assay

This protocol describes a method to quantify the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid into newly synthesized proteins.

Materials:

-

Target cells (e.g., HeLa, Ascites cells)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

[³H]-Leucine or [³⁵S]-Methionine

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Ethanol, 95%

-

Scintillation fluid

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µg/mL) in fresh culture medium for 1-2 hours. Include a solvent control (e.g., DMSO).

-

Radiolabeling: Add radiolabeled amino acid (e.g., [³H]-Leucine to a final concentration of 1-5 µCi/mL) to each well.

-

Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

-

Termination and Washing: Terminate the incubation by placing the plate on ice and aspirating the medium. Wash the cells twice with ice-cold PBS.

-

Precipitation: Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.

-

Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol to remove unincorporated radiolabel.

-

Solubilization: Air dry the wells and solubilize the protein precipitate in a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Transfer an aliquot of the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Use a parallel set of wells to determine the total protein concentration (e.g., using a BCA assay) for normalization of the radioactivity counts.

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in the control (untreated) cells.

RNA Synthesis Inhibition Assay

This protocol outlines a method to measure the rate of RNA synthesis by quantifying the incorporation of a radiolabeled ribonucleoside into newly synthesized RNA.

Materials:

-

Target cells (e.g., HeLa, Ascites cells)

-

Complete cell culture medium

-

This compound stock solution

-

[³H]-Uridine

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), 5% (w/v)

-

Ethanol, 70%

-

Scintillation fluid

-

Scintillation counter

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Radiolabeling: Add [³H]-Uridine to a final concentration of 1-5 µCi/mL to each well.

-

Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.

-

Termination and Washing: Terminate the incubation on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

-

Precipitation: Add ice-cold 5% TCA and incubate on ice for 20 minutes to precipitate nucleic acids.

-

Washing: Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol.

-

Solubilization: Air dry the wells and solubilize the nucleic acid precipitate in a suitable buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer an aliquot to a scintillation vial, add scintillation fluid, and measure radioactivity.

-

Normalization: Normalize the counts to the total number of cells or total protein content.

-

Data Analysis: Calculate the percentage of inhibition relative to the control.

Signaling Pathways Potentially Affected by this compound

While direct evidence of this compound's interaction with specific signaling pathways is lacking, its inhibitory effects on protein and RNA synthesis suggest potential modulation of key regulatory pathways that control these processes. These include the mTOR (mechanistic Target of Rapamycin) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of cell growth, proliferation, and metabolism.

-

mTOR Pathway: The mTOR signaling network is a critical regulator of protein synthesis. It integrates signals from growth factors, nutrients, and cellular energy status to control the phosphorylation of key translational regulators such as 4E-BP1 and S6K1. Inhibition of the mTOR pathway leads to a global reduction in protein synthesis.

-

MAPK Pathway: The MAPK cascades (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including the regulation of gene expression at both the transcriptional and translational levels.

The diagram below illustrates how a hypothetical inhibition of these pathways by this compound could lead to the observed effects on protein and RNA synthesis.

Figure 3: Hypothetical modulation of mTOR and MAPK pathways by this compound.

Conclusion and Future Directions

This compound demonstrates potent inhibitory effects on both protein and RNA synthesis, which likely underlies its observed antibiotic activities. While quantitative data confirms this inhibition, the precise molecular targets and mechanisms of action remain to be fully elucidated. The structural similarity of this compound to other known protein synthesis inhibitors, such as cladosporin and bactobolin A, provides promising avenues for future investigation.

To further characterize the effects of this compound, future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the direct binding partners of this compound within the cell.

-

Enzymatic Assays: Performing in vitro assays with purified components of the translational and transcriptional machinery (e.g., individual aminoacyl-tRNA synthetases, ribosomes, RNA polymerases) to pinpoint the exact step of inhibition.

-

Signaling Pathway Analysis: Investigating the effect of this compound on the phosphorylation status and activity of key components of the mTOR and MAPK signaling pathways.

-

Structural Biology: Determining the crystal structure of this compound in complex with its molecular target(s) to understand the precise molecular interactions.

A deeper understanding of this compound's mechanism of action will be critical for assessing its therapeutic potential and for the rational design of novel derivatives with improved efficacy and selectivity.

References

- 1. Influence of the Gloeophyllum metabolite this compound and some synthetic analogues on protein and RNA synthesis in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein synthesis in dextran sulfate-treated ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of protein synthesis in intact HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA synthesis by oxolinic acid is unrelated to average DNA supercoiling - PMC [pmc.ncbi.nlm.nih.gov]

Oosponol: A Technical Guide to its Natural Sources, Biosynthesis, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oosponol, a bioactive isocoumarin derivative, has garnered interest for its pronounced antibiotic and toxic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, primarily focusing on its producing organisms. It delves into the available data on its production, outlines detailed experimental methodologies for its isolation and quantification, and explores its putative biosynthetic pathway. This document aims to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Sources and Producing Organisms

The primary natural source of this compound identified to date is the basidiomycete fungus, Gloeophyllum abietinum .[1][2][3][4][5] This wood-rotting fungus, belonging to the order Gloeophyllales, is the principal organism known to biosynthesize this toxic metabolite.

Interestingly, the production of this compound has also been observed in dual cultures of Gloeophyllum abietinum with another basidiomycete, Heterobasidion annosum.[1][6] This suggests that inter-species interactions may influence the metabolic output of G. abietinum, a factor that could be explored for optimizing production.

Quantitative Production Data

Quantitative data regarding the yield of this compound from Gloeophyllum abietinum cultures is not extensively reported in publicly available literature. The production of secondary metabolites in fungi is highly dependent on various factors, including the specific strain, culture medium composition, and fermentation conditions such as pH, temperature, and aeration.[7][8][9][10][11][12] To facilitate research and development, the following table summarizes hypothetical yet realistic production parameters based on typical fungal fermentation processes.

| Parameter | Value | Unit | Notes |

| Producing Organism | Gloeophyllum abietinum | - | Primary producer. |

| Culture Type | Submerged Liquid Culture | - | Commonly used for secondary metabolite production. |

| Carbon Source | Glucose | g/L | A readily metabolizable sugar for fungal growth. |

| Nitrogen Source | Yeast Extract | g/L | Provides essential amino acids and vitamins. |

| Incubation Temperature | 25 - 28 | °C | Optimal range for many filamentous fungi. |

| Initial pH | 5.5 - 6.5 | - | Fungi generally prefer slightly acidic conditions. |

| Incubation Time | 14 - 21 | Days | Secondary metabolite production often occurs in the stationary phase. |

| Hypothetical Yield | 10 - 100 | mg/L | This is an estimated range and requires experimental validation. |

This table presents a generalized set of conditions and expected yields. Optimization of these parameters is crucial for maximizing this compound production.

Experimental Protocols

Fermentation of Gloeophyllum abietinum for this compound Production

Objective: To cultivate Gloeophyllum abietinum in a liquid medium to induce the production of this compound.

Materials:

-

Pure culture of Gloeophyllum abietinum.

-

Malt Extract Broth (MEB) or Potato Dextrose Broth (PDB).

-

Sterile flasks and other microbiological labware.

-

Incubator shaker.

Methodology:

-

Inoculate a 250 mL flask containing 100 mL of sterile MEB or PDB with a small agar plug of an actively growing Gloeophyllum abietinum culture.

-

Incubate the flask at 25°C on a rotary shaker at 150 rpm for 7 days to generate a seed culture.

-

Transfer 10 mL of the seed culture to a 1 L flask containing 500 mL of the same production medium.

-

Incubate the production culture under the same conditions for 14-21 days.

-

Monitor the culture periodically for growth and potential contamination.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fungal culture.

Materials:

-

Gloeophyllum abietinum culture broth and mycelium.

-

Ethyl acetate.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Silica gel for column chromatography.

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC) system.

Methodology:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Extract the mycelium separately with methanol or ethyl acetate, and combine the extract with the broth extract after concentration.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-containing fractions and concentrate them.

-

Perform final purification using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol/water gradient.

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in the extracts.

Materials:

-

Purified this compound standard.

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol).

-

HPLC system with a UV detector.

-

C18 analytical column.

Methodology:

-

Prepare a stock solution of the purified this compound standard of known concentration.

-

Create a series of standard solutions of different concentrations by diluting the stock solution.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Prepare the sample extract at a known concentration and inject it into the HPLC system under the same conditions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.[4][6][13][14]

Biosynthesis of this compound

This compound is an isocoumarin, a class of natural products typically biosynthesized via the polyketide pathway in fungi.[15] While the specific gene cluster and enzymatic steps for this compound biosynthesis in Gloeophyllum abietinum have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other fungal isocoumarins.[1][2][3]

The biosynthesis is likely initiated by a non-reducing polyketide synthase (NR-PKS) that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain.[8][16][17][18] This is followed by a series of post-PKS modifications, including cyclization, hydroxylation, and the addition of the hydroxyacetyl side chain.

Below is a DOT script for a proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Logical Workflow for this compound Research

The following diagram illustrates a logical workflow for the investigation of this compound, from the producing organism to the final characterization.

Caption: Logical workflow for this compound research.

References

- 1. Secondary fungal metabolites and their biological activities, III. Further metabolites from dual cultures of the antagonistic basidiomycetes Heterobasidion annosum and Gloeophyllum abietinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical reactivity of the toxin this compound from Gloeophyllum abietinum with nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Genomics-driven discovery of a biosynthetic gene cluster required for the synthesis of BII-Rafflesfungin from the fungus Phoma sp. F3723 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Culture Medium Optimization for Production of Rhamnolipids by Burkholderia glumae [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]

- 14. HPLC Method Validated for Quantification of Fluconazole Co-Encapsulated with Propolis Within Chitosan Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combinatorial biosynthesis for the engineering of novel fungal natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Oosponol: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oosponol, identified as 8-hydroxy-4-(2-hydroxyacetyl)isochroman-1-one, is a fungal metabolite originally isolated from Oospora astringenes and also produced by the brown-rot fungus Gloeophyllum striatum. This isocoumarin derivative has garnered interest due to its biological activities. The definitive determination of its chemical structure is paramount for understanding its mode of action and for any further drug development efforts. This technical guide outlines the comprehensive approach to the structure elucidation of this compound, employing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While detailed, publicly accessible raw NMR and MS data for this compound are scarce, this guide will utilize a representative isochromanone structure, 6,8-dihydroxy-3-methyl-1H-isochroman-1-one, to illustrate the elucidation process. This model compound shares the core isochromanone scaffold and allows for a thorough demonstration of the spectroscopic techniques and data interpretation required to solve such a chemical structure.

Mass Spectrometry Analysis

Mass spectrometry is the first step in structure elucidation, providing the molecular weight and elemental formula of the unknown compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI), is employed to determine the accurate mass of the molecular ion.

Table 1: HRMS Data for the Model Compound

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 195.0601 | 195.0605 | 2.05 | C₁₀H₁₁O₄ |

| [M-H]⁻ | 193.0455 | 193.0451 | -2.07 | C₁₀H₉O₄ |

The elemental formula is determined to be C₁₀H₁₀O₄, which corresponds to a degree of unsaturation of 6. This suggests the presence of a benzene ring (4 degrees) and two additional double bonds or rings (e.g., a carbonyl group and another ring).

Tandem Mass Spectrometry (MS/MS)

Tandem MS provides information about the fragmentation pattern of the molecule, which helps in identifying structural motifs.

Table 2: Key MS/MS Fragmentation of the Model Compound [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |

| 195.06 | 177.05 | 18 | Loss of H₂O |

| 195.06 | 167.07 | 28 | Loss of CO |

| 195.06 | 149.06 | 46 | Loss of H₂O and CO |

| 195.06 | 121.03 | 74 | Retro-Diels-Alder |

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Data

¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the number of different types of carbons.

Table 3: ¹H and ¹³C NMR Data for the Model Compound (500 MHz, DMSO-d₆)

| Position | δC (ppm) | δH (ppm) (multiplicity, J in Hz) |

| 1 | 164.5 | - |

| 3 | 76.2 | 4.60 (dq, 6.2, 3.0) |

| 4 | 35.8 | 2.85 (dd, 16.5, 3.0) |

| 2.70 (dd, 16.5, 11.5) | ||

| 4a | 139.8 | - |

| 5 | 101.9 | 6.25 (d, 2.5) |

| 6 | 162.1 | - |

| 7 | 108.2 | 6.40 (d, 2.5) |

| 8 | 158.5 | - |

| 8a | 102.5 | - |

| 3-CH₃ | 20.9 | 1.45 (d, 6.2) |

| 6-OH | - | 10.8 (s) |

| 8-OH | - | 9.80 (s) |

2D NMR Correlation Data

2D NMR experiments, such as COSY and HMBC, are crucial for establishing the connectivity between atoms.

The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.

Table 4: Key COSY Correlations for the Model Compound

| Proton 1 | Proton 2 |

| H-3 | H-4 |

| H-3 | 3-CH₃ |

| H-5 | H-7 |

The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and identifying quaternary carbons.

Table 5: Key HMBC Correlations for the Model Compound

| Proton | Correlated Carbon(s) |

| H-3 | C-1, C-4, C-4a, 3-CH₃ |

| H-4 | C-3, C-4a, C-5, C-8a |

| H-5 | C-4, C-7, C-8a |

| H-7 | C-5, C-6, C-8, C-8a |

| 3-CH₃ | C-3, C-4 |

| 6-OH | C-5, C-6, C-7 |

| 8-OH | C-7, C-8, C-8a |

Experimental Protocols

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation : The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to 1-10 µg/mL with the mobile phase.

-

Data Acquisition (MS) : Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-1000.

-

Data Acquisition (MS/MS) : For tandem MS, the molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second mass analyzer.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Data Acquisition :

-

¹H NMR : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : A proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

COSY : A standard gradient-selected COSY (cosygpqf) experiment is performed.

-

HMBC : A standard gradient-selected HMBC (hmbcgplpndqf) experiment is performed. The long-range coupling delay is optimized for a J-coupling of 8-10 Hz.

-

Visualization of the Elucidation Process

Experimental Workflow

The overall workflow for the structure elucidation is a logical progression from initial analysis to the final confirmed structure.

Oosponol: A Fungal Secondary Metabolite with Antagonistic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oosponol is a naturally occurring isocoumarin, a class of secondary metabolites produced by various fungi. First identified from Oospora astringenes, it is also a notable product of the wood-rotting fungus Gloeophyllum abietinum[1]. As a polyketide, this compound's biosynthesis is rooted in the acetate-malonate pathway, a common route for the production of a diverse array of fungal secondary metabolites[2]. This technical guide provides a comprehensive overview of this compound, focusing on its role as a secondary metabolite, its biosynthesis, biological activities, and the experimental methodologies used in its study. This document is intended to serve as a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound, like other isocoumarins, proceeds through the polyketide pathway. This intricate process is initiated by a multi-domain enzyme known as polyketide synthase (PKS). The PKS enzyme catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of modifications, including cyclization and aromatization, to yield the characteristic isocoumarin scaffold of this compound.

The regulation of isocoumarin biosynthesis in fungi is a complex process influenced by various factors, including nutrient availability and environmental conditions. Studies on other fungal polyketides suggest that the expression of PKS genes is often tightly controlled by specific transcription factors. Furthermore, environmental cues such as nitrogen availability and pH can significantly impact the production of these secondary metabolites[3].

Data Presentation

Biological Activity of this compound

This compound has demonstrated a range of biological activities, primarily centered around its antagonistic properties against other microorganisms. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known qualitative activities and provides a template for the type of quantitative data that is crucial for drug development professionals.

| Biological Activity | Target Organism/Cell Line | Metric | Value | Reference |

| Antifungal | Various fungi | MIC | Data not available | [4] |

| Antibacterial | Various bacteria | MIC | Data not available | [5] |

| Cytotoxicity | e.g., HeLa, HepG2, MCF-7 | IC50 | Data not available | |

| Insecticidal | e.g., Spodoptera frugiperda | LC50 | Data not available |

Note: The lack of specific MIC, IC50, and LC50 values in the current literature highlights a significant gap in the understanding of this compound's full potential and underscores the need for further quantitative bioassays.

Experimental Protocols

Fungal Culture and this compound Production

-

Organism: Gloeophyllum abietinum

-

Culture Medium: A suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined synthetic medium, should be used. The composition of the medium, particularly the carbon and nitrogen sources, can significantly influence the yield of this compound.

-

Culture Conditions: The fungus is typically grown in shake flask cultures at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150 rpm) for a period of 14-21 days to allow for sufficient biomass and secondary metabolite production.

-

Elicitation: The production of this compound may be enhanced by the use of biotic or abiotic elicitors. Biotic elicitors can include co-culturing with other microorganisms to simulate natural competitive environments[1]. Abiotic elicitors could involve the addition of chemical stressors to the culture medium.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of isocoumarin compounds from fungal cultures, which can be adapted for this compound.

-

Harvesting: After the incubation period, the fungal culture is harvested. The mycelia are separated from the culture broth by filtration.

-

Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately after being dried and ground.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.

-

Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing pure or nearly pure this compound are pooled and may be further purified by recrystallization or preparative HPLC to obtain the pure compound.

Quantification of this compound by HPLC-UV

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol.

-

Detection: The UV detector is set to the maximum absorbance wavelength of this compound.

-

Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The concentration of this compound in the fungal extracts is then determined by comparing the peak area of the analyte with the standard curve.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information for confirming the structure.

Signaling Pathways and Regulation

The production of secondary metabolites in fungi is often regulated by complex signaling networks that respond to environmental cues. While specific signaling pathways governing this compound biosynthesis have not been elucidated, it is likely that conserved fungal signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, play a role.

The High Osmolarity Glycerol (HOG) pathway, a conserved MAPK pathway in fungi, is known to be involved in stress responses. It is plausible that this pathway, or other related MAPK cascades, could be activated by environmental stressors, leading to the activation of transcription factors that upregulate the expression of the this compound biosynthetic genes. Further research, such as gene knockout studies and transcriptomic analysis, is required to confirm the specific signaling components and transcription factors involved in the regulation of this compound production in Gloeophyllum abietinum.

Conclusion

This compound, a secondary metabolite from the fungus Gloeophyllum abietinum, presents an interesting subject for research in natural product chemistry and drug discovery due to its antagonistic properties. This technical guide has summarized the current knowledge on its biosynthesis, biological activities, and the experimental approaches for its study. However, it is evident that there are significant knowledge gaps, particularly concerning quantitative biological data and the specific regulatory mechanisms controlling its production. Future research should focus on obtaining this critical information to fully elucidate the potential of this compound as a lead compound for the development of new therapeutic agents.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 3. Exploring the Contribution of (Poly)phenols to the Dietary Exposome Using High Resolution Mass Spectrometry Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal activity of this compound, oospolactone, phyllodulcin, hydrangenol, and some other related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the Gloeophyllum metabolite this compound and some synthetic analogues on protein and RNA synthesis in target cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Preliminary In-vitro Studies of Oosponol's Biological Activity

A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the in-vitro biological activity of Oosponol. Despite a thorough search for preliminary studies, quantitative data, and detailed experimental protocols, no specific information regarding the bioactivity of this compound was identified.

This technical guide aims to address the current state of knowledge, or lack thereof, for researchers, scientists, and drug development professionals interested in this compound. The absence of published data prevents the creation of a detailed whitepaper on its core biological functions.

Summary of Findings

Initial and targeted searches for in-vitro studies related to this compound did not yield any specific results. The scientific databases and search engines queried did not contain any publications detailing the following for this compound:

-

Quantitative Bioactivity Data: No IC50, EC50, or other quantitative metrics of biological activity were found.

-

Mechanism of Action: There is no available information on the molecular targets or signaling pathways affected by this compound in an in-vitro setting.

-

Experimental Protocols: Detailed methodologies for any in-vitro experiments involving this compound are not present in the public domain.

-

Signaling Pathway Analysis: Consequently, no signaling pathways have been elucidated in the context of this compound's activity.

Implications for Researchers

The lack of preliminary in-vitro data on this compound presents both a challenge and an opportunity for the scientific community. It signifies a completely unexplored area of research. For scientists and drug development professionals, this indicates that any investigation into the biological activities of this compound would be novel and could lead to foundational discoveries.

Future research efforts should focus on establishing a baseline understanding of this compound's in-vitro effects. This would involve:

-

Initial Screening: Broad-spectrum screening assays to identify any potential biological activities, such as antimicrobial, cytotoxic, or enzyme inhibitory effects.

-

Dose-Response Studies: Once an activity is identified, conducting dose-response experiments to determine the potency of this compound (e.g., calculating IC50 or EC50 values).

-

Mechanism of Action Studies: Subsequent investigations to elucidate the molecular mechanisms underlying any observed biological effects. This could involve target identification, pathway analysis, and cellular assays.

Conclusion

While the request was for an in-depth technical guide on the preliminary in-vitro studies of this compound's biological activity, the current body of scientific literature does not contain the necessary information to fulfill this request. The field is essentially a blank slate, and this document serves to highlight the absence of data and to encourage foundational research into the potential bioactivities of this compound. Any future findings in this area would be a significant contribution to the field of natural product research and drug discovery.

Methodological & Application

Application Note: Quantitative Analysis of Oosponol by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of Oosponol, a fungal secondary metabolite, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for accurate and precise measurement of this compound in various sample matrices, making it suitable for applications in natural product chemistry, fungal metabolite research, and early-stage drug development. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and a full validation protocol with illustrative quantitative data, adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a polar secondary metabolite produced by various fungi, exhibiting a range of biological activities. Accurate quantification of this compound is crucial for understanding its biosynthesis, evaluating its potential as a therapeutic agent, and for quality control in related research and development processes. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers the necessary selectivity and sensitivity for the quantitative analysis of such compounds.[1] This application note presents a detailed protocol for the HPLC-based quantification of this compound, developed to be both efficient and reproducible.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

-